molecular formula C7H6N2O2 B6178982 3-amino-5H,7H-furo[3,4-b]pyridin-7-one CAS No. 2581105-54-4

3-amino-5H,7H-furo[3,4-b]pyridin-7-one

Cat. No. B6178982
CAS RN: 2581105-54-4
M. Wt: 150.1
InChI Key:
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Description

3-amino-5H,7H-furo[3,4-b]pyridin-7-one (also known as furopyridinone) is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used in a variety of different ways, including as a building block for organic synthesis, as a catalyst for chemical reactions, and as a drug target. In

Scientific Research Applications

Furopyridinone has many potential applications in the scientific community. It has been used as a building block for organic synthesis, as a catalyst for a variety of chemical reactions, and as a drug target. It has also been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential applications in the fields of nanotechnology, materials science, and drug delivery.

Mechanism of Action

The exact mechanism of action of furopyridinone is not yet fully understood. However, it is believed to interact with various enzymes, receptors, and other cellular targets, leading to changes in cell signaling pathways. It is also believed to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of furopyridinone are still being studied. However, it has been shown to have potential anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have potential applications in the fields of nanotechnology, materials science, and drug delivery.

Advantages and Limitations for Lab Experiments

Furopyridinone has a number of advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be used in a variety of different ways. It is also relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations is that the exact mechanism of action is still not fully understood.

Future Directions

There are a number of potential future directions for the use of furopyridinone. One potential direction is the development of new drug targets and therapies based on its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it could be used in the development of new materials and nanotechnologies. Finally, it could be used to improve existing drug delivery systems and drug formulations.

Synthesis Methods

Furopyridinone can be synthesized through a variety of methods, depending on the desired end product. One of the most common methods is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, aldehyde, and urea in the presence of an acid catalyst. This reaction yields 3-amino-5H,7H-furo[3,4-b]pyridin-7-one as a major product. Other methods of synthesis include the Knoevenagel condensation and the Pictet-Spengler reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5H,7H-furo[3,4-b]pyridin-7-one involves the conversion of a pyridine derivative to a furo[3,4-b]pyridinone through a cyclization reaction, followed by the introduction of an amino group through a reduction reaction.", "Starting Materials": [ "2-chloro-3-picoline", "potassium carbonate", "2-bromo-5-nitrofuran", "palladium on carbon", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-chloro-3-picoline is reacted with potassium carbonate in acetic acid to form 2-picolyl acetate.", "Step 2: 2-picolyl acetate is reacted with 2-bromo-5-nitrofuran in ethanol in the presence of palladium on carbon to form 3-(2-furyl)-4-nitro-2-pyridinone.", "Step 3: 3-(2-furyl)-4-nitro-2-pyridinone is heated in ethanol to induce cyclization and form 3-amino-5H,7H-furo[3,4-b]pyridin-7-one.", "Step 4: 3-amino-5H,7H-furo[3,4-b]pyridin-7-one is reduced with sodium borohydride in ethanol to introduce an amino group and form the final product." ] }

CAS RN

2581105-54-4

Product Name

3-amino-5H,7H-furo[3,4-b]pyridin-7-one

Molecular Formula

C7H6N2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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